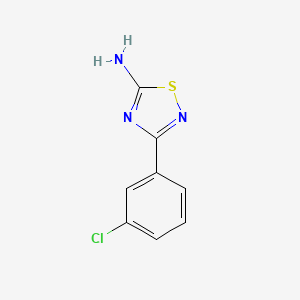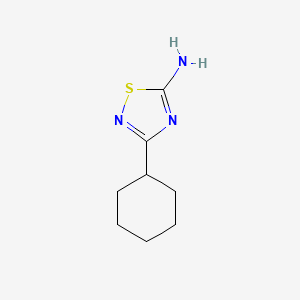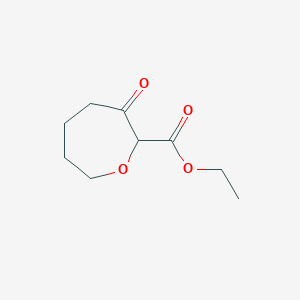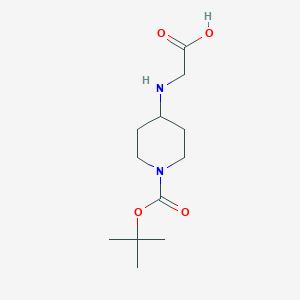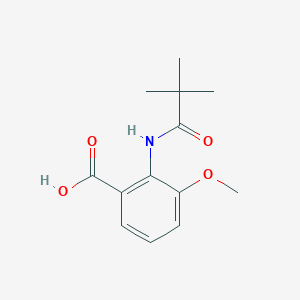
3-Methoxy-2-pivalamidobenzoic acid
Übersicht
Beschreibung
3-Methoxy-2-pivalamidobenzoic acid, also known as MPB, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. MPB is a derivative of 2-pivaloylbenzoic acid, which is a known inhibitor of cyclooxygenase-2 (COX-2) and has been used in the treatment of inflammation and pain. MPB is a more potent inhibitor of COX-2 and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-pivalamidobenzoic acid involves the inhibition of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, 3-Methoxy-2-pivalamidobenzoic acid reduces the production of prostaglandins, which are mediators of inflammation and pain. 3-Methoxy-2-pivalamidobenzoic acid has also been shown to inhibit the production of nitric oxide, which is another mediator of inflammation.
Biochemical and Physiological Effects:
3-Methoxy-2-pivalamidobenzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-Methoxy-2-pivalamidobenzoic acid has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of prostaglandins and nitric oxide, respectively. 3-Methoxy-2-pivalamidobenzoic acid has been shown to have analgesic and anti-inflammatory effects in various animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Methoxy-2-pivalamidobenzoic acid is its potent inhibitory activity against COX-2, which makes it a promising candidate for the development of anti-inflammatory and analgesic drugs. 3-Methoxy-2-pivalamidobenzoic acid has also been shown to have antimicrobial and antitumor properties, which further increases its potential applications in drug development. However, one of the limitations of 3-Methoxy-2-pivalamidobenzoic acid is its relatively low solubility in water, which can make it difficult to formulate into a drug. 3-Methoxy-2-pivalamidobenzoic acid has also been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Methoxy-2-pivalamidobenzoic acid. One potential direction is the synthesis of 3-Methoxy-2-pivalamidobenzoic acid derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the mechanisms underlying the antimicrobial and antitumor properties of 3-Methoxy-2-pivalamidobenzoic acid. 3-Methoxy-2-pivalamidobenzoic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which suggests that it may have potential applications in the treatment of these diseases. Overall, 3-Methoxy-2-pivalamidobenzoic acid is a promising compound with a wide range of potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-pivalamidobenzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. 3-Methoxy-2-pivalamidobenzoic acid has also been investigated for its ability to inhibit COX-2, which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Eigenschaften
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSGAEAFNDMYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=C1OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-pivalamidobenzoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3214770.png)
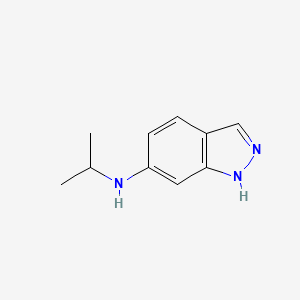
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3214794.png)
![pentyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3214796.png)
![4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B3214800.png)
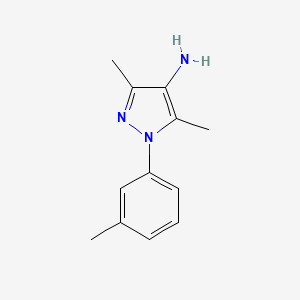
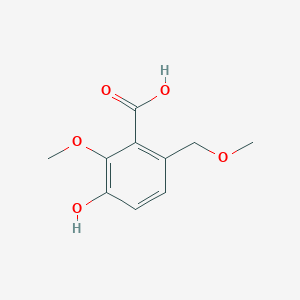
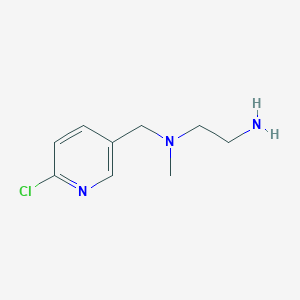
![N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride](/img/structure/B3214826.png)
